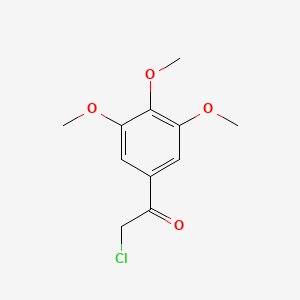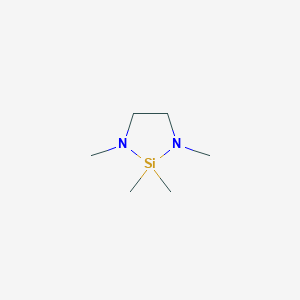
1,2,2,3-Tetramethyl-1,3,2-diazasilolidine
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various applications .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, chemical stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Investigations
1,2,2,3-Tetramethyl-1,3,2-diazasilolidine, being closely related to 1,3,2-diazaborolidines, has been explored in various synthetic and structural chemistry studies. These compounds, including their unsaturated counterparts, 2,3-dihydro-1H-1,3,2-diazaboroles, have been synthesized by different methods and investigated for their properties. The ability of these diazaboroles to act as 6-π-electron donors in complexes with metals like chromium highlights their potential in organometallic chemistry and coordination complexes (Schmid, Polk, & Boese, 1990).
Chemical Properties and Reactions
The chemistry of 1,3,2-diazaborolines, which are structurally and chemically similar to 1,2,2,3-tetramethyl-1,3,2-diazasilolidine, has been extensively studied. These compounds straddle the domains of inorganic, organometallic, and organic chemistry, exhibiting properties characteristic of heteroarenes. Their ability to serve as eta(5)-ligands has been demonstrated, expanding their application in chemical synthesis and organometallic frameworks (Weber, 2001).
Electrochemical and Spectroscopic Studies
Electrochemical oxidation and spectroscopic investigations have provided insights into the electronic properties of 1,3,2-diazaborolidines and diazaboroles. These studies help in understanding the redox behavior and electronic structures of these compounds, contributing to their potential applications in electronic materials and sensors (Weber et al., 2005).
Activation and Bond Formation
Research on the activation of Si-Si bonds in related compounds, such as the disilane derivatives of 1,3,2-diazasilolidines, has shown interesting reactivity patterns. These studies have implications for the development of novel silicon-containing materials and catalysts, with applications ranging from materials science to organosilicon chemistry (Wagler, Böhme, & Roewer, 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,2,3-tetramethyl-1,3,2-diazasilolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2Si/c1-7-5-6-8(2)9(7,3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPYAKRRDMYXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN([Si]1(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499171 | |
| Record name | 1,2,2,3-Tetramethyl-1,3,2-diazasilolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,3-Tetramethyl-1,3,2-diazasilolidine | |
CAS RN |
1073-08-1 | |
| Record name | 1,2,2,3-Tetramethyl-1,3,2-diazasilolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-([1,1'-Biphenyl]-4-yl)propane-1,2-dione](/img/structure/B3045362.png)




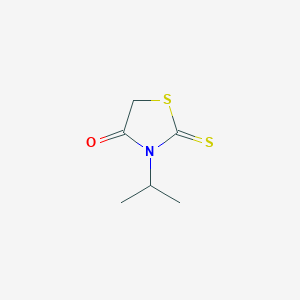

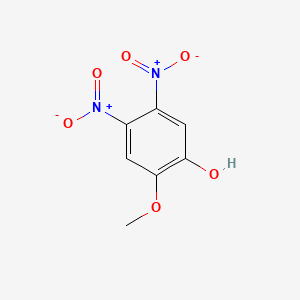
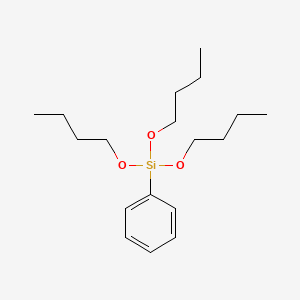

![Silane, [[(chloromethyl)thio]methyl]trimethyl-](/img/structure/B3045380.png)
![Ethanol, 2-[(3,5-dinitrophenyl)thio]-](/img/structure/B3045381.png)
